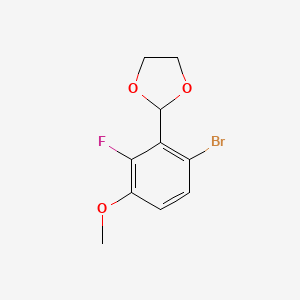

2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane

Description

2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane (CAS: 1354949-83-9) is a halogenated benzene derivative featuring a 1,3-dioxolane ring fused to a substituted aromatic ring. The compound contains bromo (Br), fluoro (F), and methoxy (OCH₃) substituents at the 2-, 6-, and 5-positions of the benzene ring, respectively. However, it is listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

2-(6-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-13-7-3-2-6(11)8(9(7)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMRXFVVKCPCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C2OCCO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted phenol, such as 2-bromo-6-fluoro-5-methoxyphenol.

Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This reaction is typically carried out under reflux conditions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl-dioxolane derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential use in drug discovery and development.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Detailed Comparative Analysis

2-(2-Bromophenyl)-1,3-dioxolane (CAS 17789-14-9)

- Structural Differences : Lacks the fluoro and methoxy groups present in the target compound.

- Reactivity : The absence of electron-withdrawing groups (F, OCH₃) reduces steric hindrance and electronic modulation, making it more reactive in Suzuki-Miyaura couplings .

- Applications : Widely used in synthesizing biaryl structures due to its simpler substitution pattern and commercial availability.

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanol (CAS 6642-34-8)

- Structural Differences : Features a hydroxymethyl (-CH₂OH) group instead of the methoxy group.

- Polarity: The hydroxyl group increases polarity, enhancing solubility in polar solvents like ethanol or DMSO.

- Applications : Utilized in derivatization reactions for drug delivery systems.

4-Bromo-1,3-dihydroisobenzofuran (CAS 1402667-16-6)

- Structural Differences : Contains a fused dihydroisobenzofuran ring instead of 1,3-dioxolane.

- Electronic Properties : The rigid bicyclic structure alters electron distribution, favoring applications in asymmetric catalysis.

Research Findings and Implications

However, this also increases synthetic complexity compared to non-fluorinated analogues like CAS 17789-14-9 .

Methoxy Group Role : The methoxy substituent in the target compound may contribute to metabolic stability in biological applications, a feature absent in simpler analogues .

Biological Activity

2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its unique structural features, including the presence of a dioxolane ring and various halogen and methoxy substituents. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, along with its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is with a molecular weight of approximately 277.09 g/mol. The compound features a dioxolane ring, which enhances its solubility and potential reactivity with biological targets.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar dioxolane structures exhibit antimicrobial activity against various bacterial and fungal strains. The presence of halogen atoms (bromine and fluorine) in the structure may enhance this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes.

| Microbial Type | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Gram-positive Bacteria | 15 ± 2 | Ampicillin |

| Gram-negative Bacteria | 12 ± 1 | Gentamicin |

| Fungi | 18 ± 3 | Amphotericin B |

These results indicate that 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane may serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies involving various cancer cell lines have shown that it can inhibit cell proliferation through mechanisms such as apoptosis induction. For example, treatment with the compound resulted in down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as Bax, indicating a shift towards apoptotic cell death pathways.

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Melanoma) | <0.01 | Apoptosis via Bcl-2/Bax pathway |

| HeLa (Cervical Cancer) | 0.229 | Cell cycle arrest |

The GI50 values indicate potent growth inhibition across multiple cancer types, suggesting that this compound could be further explored for its therapeutic applications in oncology .

The mechanism underlying the biological activity of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane involves several factors:

- Halogen Bonding : The bromine and fluorine atoms can participate in halogen bonding, enhancing the compound's affinity for specific biological targets.

- Dioxolane Ring Interaction : The dioxolane structure may interact with enzymes or receptors, modulating their activity and influencing cellular processes.

- Induction of Apoptosis : By altering protein expressions related to apoptosis, the compound can trigger programmed cell death in cancer cells.

Case Studies

Recent studies have evaluated the efficacy of this compound in both in vitro and in vivo settings:

- In vitro assays demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating strong anti-proliferative activity.

- Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.